N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
Description
N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is a tetrazole-containing amide derivative characterized by a central propanamide backbone substituted with a phenyl group and a 1-(4-ethoxyphenyl)-tetrazolylmethyl moiety. The ethoxyphenyl group at the tetrazole’s 1-position contributes to its lipophilicity, while the phenylpropanamide moiety may influence binding interactions in biological systems. The compound’s synthesis likely involves multi-component reactions (e.g., Ugi-Azide) or nucleophilic substitutions, similar to related tetrazole derivatives .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-17-11-9-16(10-12-17)24-18(21-22-23-24)14-20-19(25)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMGDFENWEPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable nucleophile.
Formation of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be synthesized by the reaction of 3-phenylpropanoic acid with an appropriate amine, followed by coupling with the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpropanamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
Key Structural Features:
- Tetrazole Ring : Provides enhanced biological activity.
- Ethoxy Group : Increases solubility and potential interactions with biological targets.
- Propanamide Backbone : Contributes to the compound's pharmacological properties.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Sodium azide, nitriles |
| 2 | Nucleophilic Substitution | Ethyl bromide |
| 3 | Coupling | EDCI, DCC |
Anticancer Properties
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide has shown promising anticancer activity in various studies. Research indicates that compounds with similar structural features exhibit significant growth inhibition against several cancer cell lines.
Case Studies
- In a study evaluating the anticancer potential of related compounds, derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines including OVCAR-8 and HCT-116 .
- Another study highlighted the synthesis of propanamide derivatives that exhibited low IC50 values (indicative of high potency) against cancer cells compared to standard drugs like doxorubicin .
Pharmacodynamics
Understanding the pharmacodynamics of this compound is crucial for optimizing its therapeutic potential. Interaction studies suggest that the compound may influence various cellular pathways involved in cancer progression.
Potential Applications Beyond Anticancer Activity
Aside from its anticancer properties, this compound may have applications in:
- Antimicrobial Research : Compounds with similar tetrazole structures have been noted for their antimicrobial properties.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier could be explored for neuroprotective effects.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
- Substituent Effects : The target compound’s ethoxyphenyl group enhances lipophilicity compared to methoxy or methylphenyl analogs (e.g., ). This may improve membrane permeability in pesticidal applications .
- Heterocycle Comparison : Tetrazoles (as in the target) exhibit higher metabolic stability than triazoles (e.g., bromuconazole) due to reduced susceptibility to oxidative degradation .
- Biological Activity : While bromuconazole (triazole) is a commercial fungicide, tetrazole derivatives like the target compound are understudied in pesticidal contexts but show promise due to structural similarities to patented agents ().
Key Observations :
- The target compound’s synthesis may parallel 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (), which use InCl3 as a catalyst for thiol-alkylation .
- Tetrazole-peptide hybrids () require specialized SPPS protocols, whereas the target compound’s simpler structure could allow for scalable solution-phase synthesis .
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is a complex organic compound with notable biological activities due to its unique chemical structure. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for enhancing biological activity, particularly in medicinal chemistry. The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions using appropriate nitrile precursors and azide sources under acidic or basic conditions.
- Introduction of Ethoxy and Phenyl Groups : These groups are incorporated via nucleophilic substitutions and coupling reactions employing reagents such as sodium azide and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
Research indicates that compounds with tetrazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against a range of bacterial strains .
Anticancer Properties
Studies have demonstrated that tetrazole-containing compounds can inhibit the growth of cancer cells. For instance, related tetrazole derivatives were tested against human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116), showing IC50 values indicating potent cytotoxicity .
Analgesic Effects
Some derivatives have been reported to possess analgesic properties. The mechanism often involves modulation of pain pathways through interactions with specific receptors .
The mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can bind to various receptors, affecting signaling pathways critical for cellular responses .
Case Studies
Several studies have illustrated the biological potential of similar tetrazole compounds:
- Study on Antiviral Activity : A series of tetrazole derivatives were tested against viral infections, showing promising results in inhibiting viral replication .
- Evaluation of Anticancer Activity : Compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. Notably, certain derivatives exhibited significant activity against resistant cancer phenotypes .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
